Cortisone 21-succinate

Description

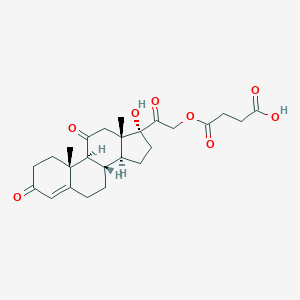

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSVAJGDZIWYBX-WFLBVZAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of Cortisone 21 Succinate Analogs

Methodologies for Esterification at the C-21 Position of Corticosteroids

Esterification of the primary hydroxyl group at the C-21 position of corticosteroids like cortisone (B1669442) is a key chemical modification. hmpgloballearningnetwork.com This transformation is typically achieved through several synthetic pathways, including reactions with acid anhydrides, acyl chlorides, or via activated ester intermediates. researchgate.netpatsnap.comgoogle.com The choice of method depends on factors such as desired yield, purity, and the scale of the reaction.

The most direct and common method for synthesizing cortisone 21-succinate (also known as cortisone hemisuccinate) involves the reaction of cortisone with succinic anhydride (B1165640). patsnap.comgoogle.com This reaction is a nucleophilic acyl substitution where the C-21 hydroxyl group of the steroid attacks one of the carbonyl carbons of the succinic anhydride, leading to a ring-opening reaction and the formation of the desired monoester. mdpi.com

The process is typically catalyzed by a tertiary amine base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which enhances the nucleophilicity of the hydroxyl group and facilitates the reaction. patsnap.comresearchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF), dimethylacetamide (DMAC), or tertiary butanol, which can dissolve both the steroid and the anhydride. patsnap.comgoogle.com

Optimization of this pathway involves controlling several parameters to maximize yield and minimize side products. Key parameters include the choice of catalyst and solvent, the molar ratio of reactants, reaction temperature, and reaction time. patsnap.comrsc.org For example, using DMAP as a catalyst can lead to high yields in shorter reaction times compared to other bases like pyridine. patsnap.com

| Corticosteroid | Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Hydrocortisone (B1673445) | Succinic Anhydride | DMAP | DMF | Not Specified (Heated) | 3 | 98.9 | patsnap.com |

| Hydrocortisone | Succinic Anhydride | Pyridine | DMAC | 45°C | 6 | 98.6 | patsnap.com |

| Hydrocortisone | Succinic Anhydride | DMAP | DMF | Not Specified (Heated) | 4 | 99.2 | patsnap.com |

| Corticosteroid | Succinic Anhydride | Triethylamine | t-Butanol | Room Temp | Not Specified | Not Specified | google.com |

Table 1: Examples of Reaction Conditions for the Synthesis of Corticosteroid Hemisuccinates using Succinic Anhydride. Note: Hydrocortisone is a close structural analog of cortisone.

Esterification at the C-21 position can also be accomplished using acyl chlorides. This method is generally more reactive than using acid anhydrides. The reaction involves the nucleophilic attack of the C-21 hydroxyl group on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride.

Various catalysts can be employed to facilitate this reaction, including basic catalysts like pyridine or DMAP and acidic catalysts such as N-bromosuccinimide (NBS) or p-toluenesulfonic acid (p-TsOH). researchgate.netsemanticscholar.org Research on the esterification of tertiary alcohols in other steroids has shown that NBS can be an effective catalyst for reactions with acyl chlorides under mild conditions, yielding high percentages of the desired ester. researchgate.net For more hindered hydroxyl groups, microwave-assisted, solvent-free conditions using a polymer-supported p-TsOH catalyst have also proven effective. semanticscholar.org Reaction conditions are typically optimized based on the specific steroid and acyl chloride used, with reaction times ranging from a few minutes under microwave irradiation to several hours under conventional heating. researchgate.netsemanticscholar.org

Activated esters are esters that are highly susceptible to nucleophilic attack and are effective acylating agents. wikipedia.org In corticosteroid synthesis, this strategy often involves the in-situ formation of an activated intermediate from the carboxylic acid (e.g., succinic acid) which then readily reacts with the C-21 hydroxyl group of the steroid.

A common approach involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. google.com The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the steroid's hydroxyl group to form the ester, with the byproduct being a urea (B33335) derivative (e.g., dicyclohexylurea). To improve yields and reaction rates, and to suppress side reactions, catalysts like 4-dimethylaminopyridine (DMAP) are often added. google.com An acid catalyst, such as p-toluenesulfonic acid (pTSA), may also be used in combination with the other reagents to promote the reaction, leading to high yields of pure, non-discolored steroid esters. google.com This method is particularly useful for coupling valuable or complex carboxylic acids to the steroid backbone. google.com

Purification and Isolation Techniques for Synthesized Corticosteroid 21-Succinate Esters

Following the synthesis, the corticosteroid 21-succinate ester must be isolated from the reaction mixture and purified. The choice of purification technique depends on the physical properties of the product and the impurities present.

A common and straightforward method for isolation is precipitation or crystallization. patsnap.com Since the succinate (B1194679) ester is often synthesized to improve water solubility (especially in its salt form), the initial product can sometimes be precipitated by adding the reaction mixture to a non-solvent, such as water. patsnap.com For instance, after reacting hydrocortisone with succinic anhydride in DMF, the product can be crystallized by cooling the mixture and slowly adding water. patsnap.com The resulting solid is then isolated by filtration.

Further purification is often necessary to remove unreacted starting materials, catalysts, and byproducts. This typically involves the following steps:

Washing: The filtered crystals are washed, often with water, to remove water-soluble impurities. patsnap.com

Recrystallization: The crude product can be dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool, causing the pure ester to crystallize out, leaving impurities in the mother liquor. google.com

Chromatography: For more challenging separations, column chromatography is employed. conicet.gov.ar Techniques like vacuum flash chromatography using silica (B1680970) gel are effective. The product is eluted using a solvent gradient, for example, an ethyl acetate/hexane mixture, which separates the desired ester from other components based on polarity. semanticscholar.orgconicet.gov.ar

Drying: The final, purified product is typically dried under vacuum at an elevated temperature to remove any residual solvents. patsnap.com

Structural Verification of Corticosteroid 21-Succinate Analogs (e.g., Spectroscopic Characterization)

The definitive confirmation of the structure of a newly synthesized corticosteroid 21-succinate analog is achieved through various spectroscopic techniques. These methods provide detailed information about the molecular structure, confirming the successful esterification at the C-21 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. Both ¹H NMR and ¹³C NMR are used. In ¹H NMR, the formation of the ester is confirmed by the shift in the signals corresponding to the protons at the C-21 position. In ¹³C NMR, the chemical shifts of the carbon atoms in the steroid backbone and the succinate moiety provide unambiguous evidence of the structure. researchgate.netptfarm.pl Cross-polarization magic angle spinning (CPMAS) ¹³C NMR is particularly useful for characterizing these compounds in the solid state. researchgate.netresearchgate.net The chemical shifts are sensitive to the local chemical environment, and esterification causes a noticeable downfield shift for the C-21 carbon and changes in the carbonyl carbon signals. researchgate.net

| Carbon Atom | δ (ppm) in Solution (acetone-d6) | δ (ppm) in Solid State (CPMAS) | Δ (ppm) |

| 3 | 204.69 | 201.7 | 3.0 |

| 5 | 175.34 | 175.0 | |

| 11 | 69.06 | 68.0 | |

| 17 | 90.13 | 89.5 | |

| 20 | 209.28 | 209.0 | |

| 21 | 68.12 | 68.0 | |

| a (succinate) | 176.08 | 179.6 | -3.5 |

| d (succinate) | 170.94 | 172.2 | -1.2 |

Table 2: ¹³C NMR Chemical Shifts for Hydrocortisone Hemisuccinate, a close analog of this compound. The table shows differences between solution and solid-state measurements, highlighting the sensitivity of the technique. Data sourced from Paradowska et al. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized ester, confirming that the succinate group has been added to the cortisone molecule. nih.govnist.gov Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used. researchgate.netibl-international.com The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The formation of the ester is confirmed by the appearance of a characteristic ester carbonyl (C=O) stretching band, typically in the region of 1730-1750 cm⁻¹, in addition to the other carbonyl bands from the steroid skeleton. google.com

Prodrug Design Principles and Biotransformation Dynamics of Cortisone 21 Succinate

Theoretical Underpinnings of Corticosteroid Prodrug Design

The design of corticosteroid prodrugs, such as Cortisone (B1669442) 21-succinate, is a strategic approach to overcome pharmaceutical challenges associated with the parent drug molecule. Corticosteroids like cortisone and hydrocortisone (B1673445) often exhibit poor aqueous solubility, which can limit their formulation options, particularly for parenteral administration where high concentrations are required. nih.gov By converting the C21-hydroxyl group into an ester, such as a succinate (B1194679) ester, the molecule's properties are temporarily modified.

The primary goal of this modification is to attach a polar, ionizable pro-moiety—in this case, the succinate group—which significantly enhances water solubility, especially in its salt form (e.g., sodium succinate). nih.govnih.gov This allows for the preparation of stable, concentrated aqueous solutions for intravenous or intramuscular injection. hres.ca The ideal prodrug must balance two conflicting demands: it needs to be stable enough in an aqueous solution to allow for a practical shelf-life, yet be rapidly and efficiently converted back to the active parent drug in vivo. nih.gov Succinate esters are commonly used for this purpose, but they can be unstable in solution and may undergo slow or incomplete bioconversion in the body. nih.govnih.gov Therefore, the design process involves a careful consideration of physical organic factors that influence both the stability of the prodrug in storage and its subsequent hydrolysis rate in a biological environment. nih.gov

Enzymatic Hydrolysis Mechanisms of the 21-Succinate Moiety

The therapeutic activity of Cortisone 21-succinate is dependent on its bioconversion to the active form, cortisone, and subsequently to hydrocortisone (cortisol). patsnap.comresearchgate.net This activation is primarily achieved through the hydrolysis of the ester bond at the 21-position, which cleaves the succinate moiety. This process is predominantly catalyzed by enzymes within the body. researchgate.net Upon administration, the prodrug is distributed and exposed to various enzymes that recognize and cleave the ester linkage. patsnap.com The hydrolysis regenerates the C21-hydroxyl group, releasing the active glucocorticoid. Studies on analogous compounds like hydrocortisone 21-hemisuccinate show that this hydrolysis is a critical step, with research indicating that approximately two-thirds of the prodrug is hydrolyzed during dermal absorption. nih.gov

The enzymatic cleavage of the 21-succinate ester is carried out by a broad class of enzymes known as esterases, which are widely distributed throughout the body. Research indicates that the specific location and type of esterase can influence the rate and extent of prodrug activation. For instance, studies conducted in human and rhesus monkey serum have shown that derivatives with anionic solubilizing groups like carboxylates (as in succinate) are not significantly hydrolyzed in serum. nih.gov In contrast, cationic derivatives are rapidly hydrolyzed by serum esterases. nih.gov This suggests that for succinate esters, the primary sites of enzymatic conversion are not in the bloodstream but within tissues. The absorption of moderately stable succinate esters is noted to be limited by the activity of intestinal esterases following oral administration. nih.gov Skin homogenates have also been shown to effectively hydrolyze corticosteroid esters, indicating the presence of cutaneous esterases capable of activating these prodrugs. nih.gov

The rate at which the 21-succinate moiety is enzymatically cleaved is governed by several physicochemical properties of the prodrug molecule. The polarity and charge of the pro-moiety are significant factors. nih.govnih.gov The anionic nature of the succinate group at physiological pH can influence its interaction with the active site of esterase enzymes. nih.gov

Key factors influencing hydrolysis rates are summarized in the table below.

| Factor | Influence on Hydrolysis Rate | Rationale |

| Charge of Pro-moiety | Anionic groups (like succinate) show slower hydrolysis in serum compared to cationic groups. nih.gov | The charge affects the binding affinity of the prodrug to the active site of serum esterases. |

| Polarity | High polarity, which enhances water solubility, can limit passive membrane permeability and access to intracellular or tissue-bound esterases. nih.gov | The molecule must cross biological membranes to reach the enzymes responsible for its activation. |

| Pro-moiety Chain Length | The overall bioavailability of the active drug appears to be sensitive to the chain length of the ester group. nih.gov | Chain length can affect both steric hindrance at the enzyme's active site and the molecule's lipophilicity. |

| Steric Hindrance | The three-dimensional structure around the ester bond can impede enzyme access, slowing the rate of hydrolysis. | Bulky chemical groups near the ester linkage can physically block the esterase from binding effectively. |

To investigate the conversion of corticosteroid prodrugs like this compound, various in vitro models are employed. These systems allow researchers to study the kinetics and mechanisms of hydrolysis in a controlled environment, mimicking physiological conditions. These models are crucial for predicting the in vivo behavior of a prodrug.

The following table details several in vitro models used in corticosteroid ester research.

| In Vitro Model | Description & Findings | Reference |

| SIRC Cell Homogenate | Used to determine the enzymatic hydrolysis of prednisolone prodrugs at pH 7.4. A valine-prednisolone prodrug was found to degrade rapidly with a half-life of 16.6 minutes. nih.gov | nih.gov |

| Cultured Human Keratinocytes | Employed to study the hydrolysis of hydrocortisone 17-butyrate 21-propionate. The study found that the ester at the 21-position was primarily and rapidly hydrolyzed. medicaljournals.senih.gov | medicaljournals.senih.gov |

| Skin Homogenate Supernatant | Utilized to identify metabolites of hydrocortisone. While no metabolites were found during perfusion of an intact ear, the skin homogenate converted hydrocortisone into cortisone and other metabolites. nih.gov | nih.gov |

| Single-Pass Perfused Rabbit Ear | An ex vivo model to study dermal absorption and metabolism simultaneously. It was observed that hydrocortisone 21-butyrate was completely hydrolyzed during absorption, whereas hydrocortisone 21-hemisuccinate was about two-thirds hydrolyzed. nih.gov | nih.gov |

| Fungal Cell Cultures | Whole-cell cultures of fungi like Monascus purpureus and Cunninghamella echinulata have been used to study the biotransformation of hydrocortisone succinate, yielding metabolites through hydrolysis and other reactions. nih.gov | nih.gov |

Non-Enzymatic Conversion Pathways of Corticosteroid Esters

Beyond enzymatic action, corticosteroid 21-succinate esters are susceptible to non-enzymatic chemical hydrolysis. This instability is a significant factor limiting the aqueous shelf-life of these prodrugs. nih.govnih.gov The degradation is highly dependent on the pH of the solution. nih.gov A primary pathway for this non-enzymatic conversion is intramolecular catalysis, where the terminal carboxyl group of the succinate moiety itself catalyzes the cleavage of the ester bond. nih.gov This reaction is particularly dominant in the pH range of 3.6 to 7.4. nih.gov The carboxyl group can act as a general acid or general base to facilitate the hydrolysis. Studies have shown that this intramolecular catalysis can also lead to acyl migration, where the succinate group moves from the 21-position to the 17-position. nih.gov

Release Kinetics of the Active Glucocorticoid Moiety (e.g., Hydrocortisone) from its Prodrug Form

The release kinetics of the active drug are a critical aspect of the prodrug's pharmacokinetic profile. Following administration, the concentration of the prodrug (e.g., hydrocortisone sodium succinate) declines as it is hydrolyzed, leading to a concurrent increase in the plasma concentration of the active form (hydrocortisone). nih.gov High blood levels of the active drug can be achieved rapidly after intravenous injection, with pharmacological effects noted within minutes. hres.ca However, the active drug is also subject to elimination. For hydrocortisone, excretion of the prodrug and its metabolites occurs primarily within 12 hours. hres.ca This relatively short duration of action means that to maintain high, stable blood levels of the active corticosteroid, the prodrug may need to be administered repeatedly every 4 to 6 hours. hres.ca The simultaneous measurement of both the succinate ester and the released hydrocortisone in plasma is essential for detailed pharmacokinetic studies. nih.gov

Molecular Pharmacology and Receptor Interactions of Cortisone 21 Succinate and Its Active Metabolites

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity of Active Metabolites (e.g., Hydrocortisone)

Hydrocortisone (B1673445), the active form of cortisone (B1669442) 21-succinate, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. frontiersin.orgasm.orgwikipedia.org The binding affinity of a steroid to the GR is a critical determinant of its potency. touro.edu

Hydrocortisone binds to the human glucocorticoid receptor with high affinity. nih.gov This binding is a crucial first step, initiating a cascade of events that lead to the modulation of gene expression. nih.gov The structure of the steroid molecule significantly influences its binding affinity. For instance, the presence of a 17α-OH or 21-OH group generally increases affinity, while esterification at the 21-position, as in cortisone 21-succinate, can decrease it. nih.gov

The GR exhibits selectivity for its ligands. While hydrocortisone is the endogenous ligand for the GR, other steroids can also bind, albeit with varying affinities. For example, progesterone (B1679170) and aldosterone (B195564) show reduced binding affinity compared to cortisol, while testosterone (B1683101) and estradiol (B170435) have very weak interactions. nih.gov This selectivity is attributed to the specific steric and electrostatic complementarity between cortisol and the GR's ligand-binding pocket. nih.gov

Table 1: Relative Binding Affinities of Various Steroids to the Human Glucocorticoid Receptor

| Steroid | Relative Binding Affinity (%) |

|---|---|

| Cortisol (Hydrocortisone) | 100 |

| Progesterone | 22 |

| Aldosterone | 20 |

| Testosterone | 1.5 |

| Estradiol | 0.2 |

Data sourced from a study analyzing the binding of various steroids to the human GR. nih.gov

Mechanisms of Steroid-Receptor Complex Formation and Intracellular Translocation

In its inactive state, the glucocorticoid receptor (GR) is primarily located in the cytoplasm as part of a large multi-protein complex. asm.orgnih.govatsjournals.orgscielo.org.ar This complex includes heat shock proteins (HSPs) like Hsp90 and Hsp70, which act as molecular chaperones, maintaining the receptor in a conformation ready to bind a ligand but preventing its translocation to the nucleus. asm.orgatsjournals.org

Upon binding of an agonist like hydrocortisone, the GR undergoes a conformational change. ub.edubiorxiv.orgelifesciences.org This change leads to the dissociation of the chaperone proteins, including Hsp90. scielo.org.ar The now-activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. nih.govscielo.org.arwikipedia.orguconn.edu This translocation is an active, energy-dependent process facilitated by nuclear import machinery, such as the importin α/β system. uconn.edumdpi.com The GR itself contains nuclear localization signals (NLS) that are unmasked upon ligand binding, directing its transport through the nuclear pore complex. nih.govmdpi.com While the classical model describes a cytoplasmic-to-nuclear translocation upon ligand binding, some studies suggest that the unliganded GR may also be present in the nucleus. nih.gov

Modulation of Gene Expression via Glucocorticoid Response Elements (GREs)

Once in the nucleus, the activated GR-hydrocortisone complex modulates gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govplos.orgnih.govfrontiersin.org These GREs are typically located in the regulatory regions of target genes. nih.gov The interaction with GREs can lead to either the activation (transactivation) or repression (transrepression) of gene transcription. nih.govnih.gov

The classic mechanism of GR-mediated gene activation involves the binding of a GR homodimer to a palindromic GRE sequence. nih.govscielo.org.arub.edu This binding facilitates the recruitment of a complex of proteins, including coactivators, to the promoter region of the target gene. oup.com This, in turn, helps to assemble the transcription initiation complex, leading to an increase in the rate of transcription of that gene. nih.govnih.gov Genes that are positively regulated by glucocorticoids through GREs include those involved in metabolic processes like gluconeogenesis. nih.gov

A major component of the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. frontiersin.orgnih.gov This transrepression can occur through several mechanisms. One key mechanism involves the activated GR interfering with the function of other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are crucial for the expression of inflammatory genes. atsjournals.orgnih.gov The GR can physically interact with these transcription factors, preventing them from effectively activating their target genes. asm.orgnih.gov Another mechanism involves the GR binding to negative GREs (nGREs), which leads to the recruitment of corepressors and subsequent inhibition of transcription. scielo.org.arub.edufrontiersin.org Glucocorticoids are known to inhibit the expression of a wide array of genes involved in the inflammatory response, including those encoding for cytokines, chemokines, and adhesion molecules. nih.gov

Table 2: Mechanisms of GR-Mediated Gene Regulation

| Mechanism | Description | Key Interacting Factors | Outcome |

|---|---|---|---|

| Transactivation | Activated GR dimer binds to positive GREs. | Coactivators, Transcription Initiation Complex | Increased transcription of target genes. |

| Transrepression | Activated GR interferes with other transcription factors. | NF-κB, AP-1 | Decreased transcription of pro-inflammatory genes. |

| Transrepression | Activated GR binds to negative GREs (nGREs). | Corepressors | Decreased transcription of target genes. |

Ligand-Induced Conformational Changes in the Glucocorticoid Receptor Structure

The binding of a ligand to the GR's ligand-binding domain (LBD) induces significant conformational changes in the receptor's structure. ub.edubiorxiv.orgelifesciences.orgfrontiersin.orgnih.gov These changes are crucial for the receptor's function, including its dissociation from chaperone proteins, nuclear translocation, DNA binding, and interaction with coregulatory proteins. biorxiv.orgelifesciences.org

The specific ligand bound to the GR dictates the precise conformational change, which in turn determines the receptor's activity. frontiersin.orgnih.gov Agonist ligands, such as dexamethasone (B1670325) (a potent synthetic glucocorticoid), induce a conformation that facilitates the recruitment of coactivator proteins. nih.gov This "active" conformation often involves the repositioning of a region called helix 12 in the LBD, creating a surface for coactivator interaction. biorxiv.orgelifesciences.orgnih.gov In contrast, antagonist ligands induce a different conformation that may prevent coactivator binding or even promote the binding of corepressor proteins. nih.gov The process of ligand-induced conformational change is thought to be a multi-step process. nih.gov

Interactions with Coregulator Proteins: Coactivators and Corepressors

The transcriptional activity of the glucocorticoid receptor is ultimately determined by its interaction with a diverse array of coregulator proteins. asm.orgub.edufrontiersin.org These coregulators can be broadly classified as coactivators, which enhance gene transcription, and corepressors, which inhibit it. frontiersin.org

Upon binding an agonist and adopting an active conformation, the GR recruits coactivator complexes. oup.compnas.org These coactivators can possess enzymatic activity, such as histone acetyltransferase (HAT) activity, which modifies chromatin structure to make the DNA more accessible for transcription. oup.com Conversely, when the GR is involved in gene repression, it can recruit corepressor complexes. frontiersin.orgoup.com These corepressors often recruit histone deacetylases (HDACs), which have the opposite effect of HATs, leading to chromatin condensation and transcriptional silencing. frontiersin.orgoup.com The specific set of coregulators that interact with the GR can be cell-type and gene-promoter specific, contributing to the diverse and specific effects of glucocorticoids. frontiersin.org The balance between coactivator and corepressor recruitment is a key factor in determining the cellular response to glucocorticoid signaling. oup.comnih.gov

Biochemical Pathways and Cellular Metabolic Perturbations Associated with Corticosteroid Succinates

Endogenous Corticosteroid Metabolic Profiling in Biological Systems

The administration of corticosteroid succinates, such as cortisone (B1669442) 21-succinate, can influence the metabolic profile of endogenous corticosteroids. The body naturally produces a range of corticosteroids, and their metabolism is a complex process that can be altered by the introduction of synthetic analogs. nih.gov Accurate measurement of these endogenous corticosteroids in biological fluids like urine is crucial for understanding their biochemical roles and how they are affected by disease or drug administration. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the quantitative profiling of endogenous corticosteroids. nih.gov This method allows for the precise measurement of multiple corticosteroids simultaneously, including stereoisomers, and can distinguish them from other components in a biological sample. nih.gov The metabolic fate of administered corticosteroid esters is influenced by their chemical stability and the activity of intestinal enzymes. For instance, the absorption and conversion of these esters back to their active parent steroid can vary depending on their structure and location within the gastrointestinal tract. nih.gov

Metabolomic studies have shown that the administration of glucocorticoids like dexamethasone (B1670325) can significantly alter the levels of numerous metabolites, including endogenous steroids. researchgate.net This highlights the profound and varied metabolic effects that corticosteroids can have on the body. fda.gov In the context of disease, such as severe asthma, metabolic profiling has revealed dysregulated carnitine metabolism, a finding that appears independent of oral corticosteroid treatment, suggesting that the disease itself drives certain metabolic shifts. ersnet.org However, corticosteroid therapy can also induce its own metabolic changes, such as hyperglycemia, by promoting gluconeogenesis and antagonizing insulin (B600854) action. rsdjournal.orgnih.govnih.gov

The metabolic clearance of corticosteroids can also be affected by the patient's thyroid status, with decreased clearance in hypothyroid patients and increased clearance in hyperthyroid patients, necessitating dosage adjustments. hres.ca Furthermore, the metabolism of hydrocortisone (B1673445), the parent compound of cortisone 21-succinate, can be influenced by other drugs that affect the activity of metabolizing enzymes like CYP3A4. hres.ca

| Metabolic Aspect | Key Findings | Primary Molecules Involved | Associated Conditions/Contexts |

|---|---|---|---|

| Endogenous Corticosteroid Profiling | Administration of corticosteroid succinates can alter the metabolic profile of naturally occurring corticosteroids. LC-MS/MS is used for accurate quantification. nih.gov | Endogenous corticosteroids (e.g., cortisol, cortisone), Corticosteroid succinates | Disease states, Drug administration monitoring |

| Metabolic Clearance | Influenced by thyroid status (hypo- vs. hyperthyroidism) and co-administered drugs affecting enzymes like CYP3A4. hres.ca | Hydrocortisone, CYP3A4 enzyme | Hypothyroidism, Hyperthyroidism, Polypharmacy |

| Metabolomic Changes | Glucocorticoid administration (e.g., dexamethasone) significantly dysregulates a wide range of metabolites. researchgate.net | Dexamethasone, Various endogenous metabolites | General glucocorticoid therapy |

| Disease-Specific Metabolism | In severe asthma, decreased carnitine metabolism is observed, independent of corticosteroid treatment. ersnet.org | Carnitine | Severe asthma |

| Therapy-Induced Metabolic Effects | Corticosteroids can induce hyperglycemia by promoting gluconeogenesis and antagonizing insulin. rsdjournal.orgnih.govnih.gov | Glucose, Insulin | Corticosteroid therapy |

Role of Succinate (B1194679) Metabolism in Inflammation and Adrenocortical Function

Succinate, traditionally known as an intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a key player in inflammation and cellular function. frontiersin.orgbohrium.com In inflammatory conditions, succinate can accumulate and act as a signaling molecule, influencing the immune response. nih.govresearchgate.net This has significant implications for adrenocortical function, as the adrenal cortex is responsible for producing anti-inflammatory glucocorticoids in response to stress and inflammation. nih.govelifesciences.org

Tricarboxylic Acid (TCA) Cycle Disruptions and Succinate Accumulation

During inflammation, the TCA cycle can be disrupted, leading to the accumulation of succinate. frontiersin.orgnih.gov This disruption can occur at the level of succinate dehydrogenase (SDH), the enzyme that converts succinate to fumarate. nih.govelifesciences.org Systemic inflammation, for instance, can trigger profound metabolic changes in steroid-producing adrenocortical cells, including the downregulation of the TCA cycle and oxidative phosphorylation. nih.govelifesciences.orgresearchgate.net This leads to an accumulation of succinate within the mitochondria, which can then be released into the cytosol and extracellular space. frontiersin.org

Studies have shown that in inflammatory macrophages, succinate accumulation is a key event. researchgate.net Glucocorticoids, in turn, can influence macrophage metabolism by repressing glycolysis and promoting TCA cycle flux, which helps to prevent the intracellular accumulation of succinate. researchgate.net In the context of adrenocortical dysfunction during severe inflammation, it is the accumulation of succinate, resulting from reduced SDH activity, that is associated with a disturbed capacity for steroidogenesis. researchgate.netbiorxiv.org

Regulation of Succinate Dehydrogenase (SDH) Activity and Expression

The activity and expression of succinate dehydrogenase (SDH) are critical in controlling succinate levels. nih.gov SDH is a complex enzyme involved in both the TCA cycle and the electron transport chain. acs.orgmdpi.com Its activity can be modulated by various factors, including post-translational modifications and the presence of inhibitors. nih.govproteopedia.org

Inflammation can directly impact SDH. For example, the pro-inflammatory cytokine IL-1β has been shown to reduce the expression of the SDHB subunit of the enzyme, leading to succinate accumulation and impaired steroidogenesis in adrenocortical cells. nih.govelifesciences.orgbiorxiv.org This effect is mediated through the upregulation of DNA methyltransferase 1 (DNMT1) and subsequent methylation of the SDHB promoter. nih.govelifesciences.orgbiorxiv.org Consequently, the increased succinate levels impair oxidative phosphorylation and ATP synthesis, contributing to reduced steroid production. nih.govelifesciences.org In some contexts, glucocorticoids have been shown to promote succinate metabolism, suggesting a potential counter-regulatory role. researchgate.netjci.org

Succinate as a Signaling Molecule: Intracellular and Extracellular Roles

Accumulated succinate acts as a potent signaling molecule, both within the cell and in the extracellular environment. frontiersin.orgbohrium.comnih.gov

Intracellularly , elevated cytosolic succinate levels can stabilize the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylase enzymes. frontiersin.orgbohrium.comresearchgate.net The stabilization of HIF-1α promotes a pro-inflammatory state, leading to the production of inflammatory cytokines like IL-1β. bohrium.com Succinate can also contribute to the generation of reactive oxygen species (ROS) from the mitochondria, which can further amplify inflammatory signaling. bohrium.com

Extracellularly , succinate can be released from cells and act on a specific G protein-coupled receptor called Succinate Receptor 1 (SUCNR1), also known as GPR91. frontiersin.orgnih.govmdpi.com This receptor is found on various cell types, including immune cells. frontiersin.org Activation of SUCNR1 can trigger downstream signaling pathways that modulate cellular function. mdpi.commdpi.com For instance, in some immune cells, SUCNR1 activation can enhance pro-inflammatory responses. mdpi.com However, the role of the succinate-SUCNR1 axis can be context-dependent, with some studies reporting anti-inflammatory effects as well. frontiersin.orgnih.gov In the adrenal cortex, the accumulation of extracellular succinate has been linked to impaired steroidogenesis. nih.govelifesciences.org

| Signaling Role | Mechanism | Key Molecules Involved | Cellular Outcome |

|---|---|---|---|

| Intracellular | Inhibition of prolyl hydroxylases, leading to stabilization of HIF-1α. frontiersin.orgbohrium.comresearchgate.net | Succinate, Prolyl hydroxylases, HIF-1α | Enhanced pro-inflammatory responses, increased IL-1β production. bohrium.com |

| Intracellular | Induction of mitochondrial reactive oxygen species (ROS) production. bohrium.com | Succinate, Mitochondrial complexes | Amplification of inflammatory signaling. |

| Extracellular | Activation of the cell surface receptor SUCNR1 (GPR91). frontiersin.orgnih.govmdpi.com | Succinate, SUCNR1 | Modulation of immune cell activity (can be pro- or anti-inflammatory depending on context). frontiersin.orgnih.govmdpi.com |

Interconnections with Other Central Metabolic Pathways (e.g., Purine (B94841) Metabolism, Gluconeogenesis)

The metabolic perturbations involving succinate are interconnected with other central metabolic pathways, including purine metabolism and gluconeogenesis.

Gluconeogenesis , the process of generating glucose from non-carbohydrate substrates, is a well-known target of glucocorticoid action. wikipedia.orgdroracle.ai Glucocorticoids stimulate gluconeogenesis in the liver by enhancing the expression of key enzymes involved in this pathway. nih.govwikipedia.org They also promote the breakdown of proteins in peripheral tissues to provide amino acid substrates for gluconeogenesis. nih.govwikipedia.org The energy required for gluconeogenesis is partly supplied by fatty acid oxidation, which is also stimulated by glucocorticoids. nih.gov The disruption of the TCA cycle and oxidative phosphorylation by succinate accumulation can impact the energy supply for processes like gluconeogenesis. nih.govelifesciences.org

Purine metabolism involves the synthesis and breakdown of purine nucleotides, which are essential components of DNA, RNA, and energy carriers like ATP. taylorandfrancis.com Some immunosuppressive drugs, such as azathioprine, function by antagonizing purine metabolism, thereby inhibiting the proliferation of immune cells. medscape.com Corticosteroids are often used in conjunction with these drugs. medscape.comnpra.gov.my While a direct link between this compound and purine metabolism is not extensively detailed, the broader inflammatory and metabolic shifts caused by both succinate and corticosteroids can indirectly influence pathways that are energetically and biosynthetically linked, such as purine synthesis. For example, the pentose (B10789219) phosphate (B84403) pathway, which produces the precursor for purine synthesis, is metabolically linked to glycolysis, a pathway influenced by glucocorticoids. researchgate.netyoutube.com

Advanced Analytical and Spectroscopic Techniques for Cortisone 21 Succinate Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of steroids, including cortisone (B1669442) 21-succinate. nih.govphenomenex.com This is due to its exceptional selectivity, specificity, and high sensitivity, which allows for the reliable measurement of these compounds even at very low concentrations. nih.govnih.govcore.ac.uk LC-MS/MS offers significant advantages over traditional methods like immunoassays, which can suffer from cross-reactivity, and gas chromatography-mass spectrometry (GC-MS), which often requires complex sample derivatization. phenomenex.com

Quantitative Analysis of Corticosteroid Succinates and Their Metabolites

LC-MS/MS is a powerful technique for the quantitative analysis of drugs in biological fluids due to its high sensitivity and selectivity. nih.govcore.ac.uk It is frequently employed in pharmacokinetic studies and for identifying metabolites in plasma and urine. nih.govcore.ac.uk For instance, a method for analyzing 16 different steroids, including cortisone, in serum samples involved the addition of succinate (B1194679) ester during sample preparation before analysis by LC-MS/MS. nih.gov

The quantitative performance of LC-MS/MS methods for corticosteroids is well-documented. For example, a validated method for 21 endogenous corticosteroids in urine demonstrated limits of quantification ranging from 0.5 to 2.0 ng/mL. nih.gov Another study reported a linearity range of 10.1–804 ng/ml for a corticosteroid in plasma samples. researchgate.net These methods often utilize multiple reaction monitoring (MRM) mode for its high selectivity and sensitivity. nih.govresearchgate.net The use of internal standards, often isotopically labeled versions of the analyte, is a standard practice to ensure accuracy and precision. researchgate.netnih.gov

The table below summarizes the performance of a validated LC-MS/MS method for the simultaneous analysis of salivary cortisol and cortisone. bmbreports.org

| Analyte | Limit of Quantitation (LOQ) (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |

| Cortisol | 0.2 | <3.9% | <1.9% |

| Cortisone | 1.0 | <8.6% | <4.3% |

This table illustrates the high precision and low detection limits achievable with LC-MS/MS for corticosteroid analysis. bmbreports.org

Chromatographic Separation Strategies for Steroid Isomers and Analogs

A significant challenge in steroid analysis is the separation of isomers, which often have the same mass-to-charge ratio (m/z) and cannot be distinguished by mass spectrometry alone. phenomenex.comthermofisher.com Effective chromatographic separation is therefore essential for accurate quantification. thermofisher.com

Several strategies are employed to achieve this separation:

Reversed-Phase Chromatography : C18 columns are widely used for the separation of steroids. nih.govresearchgate.netnih.gov For example, a method using a C18 column achieved the separation of 21 endogenous corticosteroids, including stereoisomers, within 12.1 minutes. nih.gov Another method separated nine corticosteroids in under four minutes using a C18 column with a mobile phase containing THF and methanol (B129727). lcms.cz

Specialized Stationary Phases : Biphenyl bonded phases have shown unique selectivity for aromatic and moderately polar analytes, leading to improved resolution of structural isomers, particularly when using methanol in the mobile phase. thermofisher.com

Tandem Liquid Chromatography (LC/LC-MS/MS) : This technique combines the advantages of different chromatographic methods, such as chiral and reversed-phase chromatography, to achieve rapid and effective separation of isomers. nih.gov

Mobile Phase Optimization : The composition of the mobile phase is critical for achieving good separation. The use of additives like ammonium (B1175870) fluoride (B91410) can enhance ionization and improve sensitivity for many steroids. nih.govendocrine-abstracts.org Gradient elution is commonly used to separate a wide range of steroids with different polarities. nih.govthermofisher.com

The following table highlights different LC columns and their suitability for separating various steroid classes. phenomenex.com

| Steroid Class | Recommended LC Column |

| Complete Steroid Panel | Kinetex™ C18 |

| Estrogens (e.g., Estrone, Estradiol) | Biphenyl phase |

| Androgens (e.g., Testosterone (B1683101), DHEA) | C18 or EVO C18 |

| Adrenal Steroids (e.g., 11-Deoxycortisol) | Kinetex™ core-shell columns |

This table provides guidance on selecting the appropriate chromatography column for specific steroid analysis needs. phenomenex.com

Bioanalytical Method Validation: Assessing Accuracy, Precision, and Sensitivity

Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is reliable and reproducible for its intended use in biological matrices. researchgate.net This process involves evaluating several key parameters to demonstrate data quality. researchgate.netjapsonline.com

Key validation parameters for LC-MS/MS assays include:

Accuracy : This assesses the closeness of the measured value to the true value. Acceptance criteria are typically within ±15% of the nominal concentration, and ±20% for the lower limit of quantification (LLOQ). researchgate.net

Precision : This measures the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (%CV) and should generally not exceed 15% (20% at the LLOQ). researchgate.net

Sensitivity : This is determined by the LLOQ, which is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. bmbreports.orgresearchgate.net

Selectivity and Specificity : The method must be able to differentiate the analyte from other components in the sample, such as metabolites and endogenous compounds. japsonline.com

Linearity : The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. bmbreports.org

Recovery : This evaluates the efficiency of the extraction process. researchgate.net

Stability : The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term storage, and long-term storage. researchgate.netresearchgate.net

For complex methods, such as those involving proteolytic digestion of protein therapeutics, a combination of chromatographic and ligand-binding assay validation strategies may be recommended. nih.govbioanalysis-zone.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and characterization of molecules like cortisone 21-succinate in both solution and solid states. researchgate.netptfarm.pl

Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR has become a routine technique in pharmaceutical analysis to identify and characterize drugs in their solid form. researchgate.netptfarm.plresearchgate.net It can be used to distinguish between different crystalline forms (polymorphs) of a drug, which can have different physical properties. researchgate.netptfarm.pl For instance, solid-state ¹³C NMR spectra have been used to identify six different crystalline forms of cortisone acetate. researchgate.netptfarm.pl

In the solid-state ¹³C CPMAS NMR spectrum of hydrocortisone (B1673445) 21-hemisuccinate, differences in chemical shifts compared to the solution spectrum can indicate the effects of intermolecular interactions, such as hydrogen bonding. researchgate.netptfarm.pl For example, a significant deshielding effect is observed for the carbonyl carbon of the ester linkage in the solid state. researchgate.netptfarm.pl Techniques like dipolar dephasing can be used to distinguish between signals from protonated and non-protonated carbon atoms, aiding in spectral assignment. researchgate.netptfarm.pl

The table below shows a comparison of ¹³C NMR chemical shifts for cortisone hemisuccinate in solution (acetone-d₆) and in the solid state. researchgate.net

| Carbon Atom | δ solution (ppm) | δ CPMAS (ppm) | Δ (ppm) |

| 3 | 204.69 | 201.7 | 3.0 |

| 5 | 175.34 | 175.0 | |

| 7 | 31.48 | 32.8 | -1.3 |

| 8 | 30.52 | 32.8 | -2.3 |

| a (succinate) | 176.08 | 179.6 | -3.5 |

| d (succinate) | 170.94 | 172.2 | -1.2 |

This table highlights the differences in chemical shifts between the solution and solid states, providing insights into the molecular environment. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of corticosteroids, including this compound, in pharmaceutical preparations and biological samples. nih.govselectscience.netlupinepublishers.com

A common approach involves reversed-phase HPLC with a C18 column and UV detection. nih.govlupinepublishers.com For example, a method for the simultaneous measurement of cortisone, cortisol, and corticosterone (B1669441) used a C18 column with UV detection at 239 nm, achieving separation within 10 minutes. nih.gov Another validated RP-HPLC method for hydrocortisone used an isocratic mobile phase of methanol, water, and acetic acid with detection at 254 nm. lupinepublishers.com

For the analysis of hydrocortisone 21-hemisuccinate sodium salt, a reversed-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been developed. sielc.com For mass spectrometry compatibility, the phosphoric acid can be replaced with formic acid. sielc.com

The table below outlines the parameters for a validated RP-HPLC method for the determination of hydrocortisone sodium succinate. ijnrd.org

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Phosphate (B84403) Buffer (pH 4): Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 242 nm |

| Run Time | 10 minutes |

This table provides a summary of the chromatographic conditions for a specific HPLC method. ijnrd.org

Optimized Sample Preparation Methodologies for Complex Biological Matrices

Effective sample preparation is crucial for accurate and reliable analysis of this compound in complex biological matrices like plasma, serum, and urine. The goal is to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. researchgate.netacs.org The choice of sample preparation method is closely tied to the analytical technique being used. researchgate.net

Commonly used sample preparation techniques for corticosteroids include:

Solid-Phase Extraction (SPE) : This is a highly effective technique for cleaning up and concentrating samples. researchgate.netselectscience.netacs.org SPE can be automated for high-throughput analysis. selectscience.net Different SPE sorbents, such as C18 and mixed-mode ion exchange, can be used depending on the specific application. researchgate.netnih.gov Optimization of the wash and elution steps is critical to selectively extract the target analytes and minimize matrix effects. acs.orgnih.gov

Liquid-Liquid Extraction (LLE) : LLE is a traditional and widely used method for extracting steroids. endocrine-abstracts.orgmdpi.comthermofisher.com It involves partitioning the analyte between two immiscible liquid phases. A variation of this is salting-out assisted liquid-liquid extraction (SALLE), which can improve extraction recovery and reduce matrix interference. mdpi.com

Supported Liquid Extraction (SLE) : This technique combines aspects of both LLE and SPE. It is amenable to automation in a 96-well format, making it suitable for high-throughput applications. nih.gov

Protein Precipitation : This is a simpler but less selective method that involves precipitating proteins from the sample using an organic solvent. researchgate.net

For conjugated corticosteroids, an enzymatic hydrolysis step using β-glucuronidase/aryl sulfatase is often included before extraction to cleave the conjugate and allow for the analysis of the free steroid. nih.govresearchgate.net

The following table compares the recovery rates of different steroids using a fast SPE method. thermofisher.com

| Steroid | Recovery Rate (%) |

| Aldosterone (B195564) | 42 |

| Testosterone | 95 |

This table demonstrates the variability in extraction efficiency for different steroids using the same method. thermofisher.com

Computational Chemistry and Molecular Modeling Approaches in Corticosteroid Research

Molecular Dynamics Simulations for Receptor-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In corticosteroid research, MD simulations provide a dynamic view of how ligands like cortisone (B1669442), the active metabolite of cortisone 21-succinate, interact with the glucocorticoid receptor (GR). These simulations can reveal the conformational changes in the receptor upon ligand binding, the stability of the ligand-receptor complex, and the specific interactions that govern binding affinity and efficacy. digitellinc.comresearchgate.net

The binding of a corticosteroid to the ligand-binding domain (LBD) of the glucocorticoid receptor is a critical event that initiates a cascade of conformational changes, ultimately leading to the modulation of gene expression. conicet.gov.ar MD simulations have been instrumental in exploring these ligand-induced dynamics. Studies have shown that different agonists can induce distinct conformational ensembles in the GR, particularly in regions crucial for cofactor interaction, such as the activation function 2 (AF-2) helix (H12). conicet.gov.arfrontiersin.orgnih.gov

For instance, MD simulations comparing various GR agonists revealed that ligands with higher efficacy tend to induce more stable conformations in the receptor. frontiersin.org The root mean square deviation (RMSD) of the protein backbone, a measure of its structural stability, can be lower for more potent agonists, suggesting a more ordered and active state. frontiersin.org Research has also highlighted the importance of allosteric communication between the ligand-binding pocket and the cofactor-binding pocket. frontiersin.orgnih.gov The binding of a ligand can trigger subtle shifts in the receptor's structure, influencing the binding of co-regulator proteins and thus modulating the transcriptional output. frontiersin.orgnih.gov These dynamic changes are essential for the receptor's function and can explain the varying efficacies of different corticosteroids. conicet.gov.arfrontiersin.orgnih.gov

The ligand-binding pocket (LBP) of the glucocorticoid receptor is a largely hydrophobic cavity within the LBD that accommodates the steroid nucleus of corticosteroids. oup.commdpi.combiorxiv.org Computational methods, including MD simulations and molecular docking, have been crucial in characterizing the architecture of this pocket and the intricate network of interactions that stabilize the ligand. nih.govtandfonline.commdpi.com

Key amino acid residues within the LBP form a network of hydrogen bonds and hydrophobic contacts with the corticosteroid molecule. For example, studies have identified critical interactions, such as hydrogen bonds formed with residues like Asn564 and hydrophobic interactions involving residues like Met639. nih.gov The succinate (B1194679) ester at the C21 position of this compound is a prodrug moiety designed to increase solubility. caymanchem.comrxlist.com While the succinate itself is cleaved off to release the active cortisone, computational studies on other 21-esters have shown that bulky substituents at this position can lead to unfavorable steric interactions within the binding pocket, potentially affecting binding affinity. nih.gov

MD simulations allow for the visualization of these "induced fit" procedures, where the binding pocket can adapt its shape to accommodate the ligand. nih.gov This dynamic interplay is crucial for achieving high-affinity binding. The characterization of these interaction networks is fundamental for understanding the molecular basis of corticosteroid action and for designing new ligands with improved affinity and selectivity.

Table 1: Key Amino Acid Residues in the Glucocorticoid Receptor Ligand-Binding Pocket and Their Interactions

| Residue | Location (Helix) | Interaction Type | Role in Ligand Binding |

| Asn564 | H3 | Hydrogen Bond | Forms a crucial hydrogen bond with the C11-OH group of the steroid. nih.gov |

| Gln570 | H3 | Hydrogen Bond | Interacts with the C3-keto group of the steroid. |

| Arg611 | H5 | Hydrogen Bond | Forms a hydrogen bond with the C20-carbonyl of the steroid. |

| Gln642 | H7 | Water-mediated H-bond | Interacts with the C17-OH group via a water molecule. |

| Thr739 | H12 | Hydrogen Bond | Important for stabilizing the active conformation of the AF-2 region. frontiersin.orgnih.gov |

| Met601 | H5 | Hydrophobic | Contributes to the hydrophobic enclosure of the steroid A-ring. |

| Met604 | H5 | Hydrophobic | Forms part of the hydrophobic pocket around the steroid core. |

| Met639 | H6 | Hydrophobic | Participates in hydrophobic interactions, particularly with steroid side chains. nih.gov |

| Cys736 | H12 | Hydrophobic | Interacts with the D-ring of the steroid nucleus. |

Quantum Chemical Calculations (e.g., Density Functional Theory) in Steroid Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens for examining the electronic structure of molecules. wikipedia.org DFT is used to investigate the fundamental properties of steroid systems like cortisone by calculating their electron density. tandfonline.comwikipedia.org This method allows for the optimization of molecular geometries and the prediction of various electronic properties, such as orbital energies (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability. tandfonline.comacs.org

In corticosteroid research, DFT has been applied to study commonly used steroids like dexamethasone (B1670325), prednisolone, and hydrocortisone (B1673445) (cortisol), the parent compound of cortisone. tandfonline.com These studies help to elucidate the electronic characteristics that contribute to their biological activity. tandfonline.com While specific DFT studies focusing exclusively on this compound are less common, the principles and findings from research on structurally similar corticosteroids are directly applicable. The calculations can provide insights into the conformational preferences of the steroid backbone and the electronic effects of different substituents, which in turn influence receptor binding and activity. scilit.comresearchgate.net

Structure-Activity Relationship (SAR) Studies Through Computational Methods

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netoncodesign-services.com Computational methods have revolutionized SAR by enabling the development of quantitative models (QSAR) that predict the activity of new compounds. nih.govresearchgate.netacs.org

In corticosteroid research, computational SAR involves correlating the structural features of various steroids with their binding affinity for the glucocorticoid receptor and their anti-inflammatory potency. nih.govacs.org By analyzing a series of related compounds, researchers can identify which parts of the molecule are essential for activity (the pharmacophore) and how modifications affect potency and selectivity. oncodesign-services.comnih.gov For example, a 3D-QSAR model developed for a series of glucocorticoids showed a high correlation between the predicted and actual binding affinities, demonstrating the predictive power of these computational approaches. nih.gov Such models can guide the synthesis of new derivatives by predicting which structural changes are likely to enhance therapeutic effects while minimizing unwanted side effects. oncodesign-services.com These methods allow for the rational design of molecules like this compound, where modifications such as the succinate ester are introduced to improve properties like solubility. caymanchem.comrxlist.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Quantitative Systems Pharmacology (QSP)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are mathematical frameworks used to describe and predict the time course of a drug's concentration in the body and its resulting pharmacological effects. nih.govaccp1.org For corticosteroids, these models are essential for understanding the complex relationship between dose, plasma concentration, receptor binding, and the ultimate therapeutic or adverse response. nih.govnih.gov

Mechanistic PK/PD models for glucocorticoids go beyond simple empirical descriptions by incorporating key biological processes. nih.govresearchgate.net These models often include components that describe drug absorption, distribution, metabolism, and elimination (PK), as well as the drug's interaction with the glucocorticoid receptor and the subsequent downstream signaling cascade that leads to changes in gene expression (PD). nih.govnih.govnih.gov

A typical mechanistic model for a glucocorticoid might include the following steps:

Drug administration and absorption: Describes how the drug enters the systemic circulation.

Distribution: Models the drug's movement into various tissues, including the target site. nih.gov

Receptor Binding: Describes the binding of the drug to cytosolic glucocorticoid receptors. nih.gov

Nuclear Translocation: Models the movement of the drug-receptor complex into the nucleus. nih.gov

Gene Regulation: Represents the binding of the complex to glucocorticoid response elements (GREs) on DNA, leading to the stimulation or inhibition of target gene transcription. nih.gov

Synthesis/Turnover of Biomarkers: Links the changes in gene expression to the production or degradation of proteins and other biomarkers that mediate the physiological response. nih.govnih.gov

These models can account for delays between drug exposure and the observed effect, a common feature of glucocorticoid action due to the time required for gene transcription and protein synthesis. nih.gov

Quantitative Systems Pharmacology (QSP) represents an even more sophisticated approach, integrating PK/PD models with broader systems biology data to create multi-scale models of disease and drug action. nih.govwikipedia.org For corticosteroids, QSP models can simulate the drug's effect on complex immune and inflammatory networks, helping to predict clinical outcomes in diverse patient populations and optimize treatment strategies. nih.govmedrxiv.org The development of these comprehensive models is crucial for advancing the therapeutic use of compounds like this compound. nih.govnih.gov

Table 2: Key Parameters in a Mechanistic PK/PD Model for Glucocorticoids

| Parameter | Definition | Model Component | Significance |

| ka | Absorption rate constant | Pharmacokinetics (PK) | Determines the rate at which the drug enters the bloodstream after administration. nih.gov |

| Vc | Central volume of distribution | Pharmacokinetics (PK) | Relates the amount of drug in the body to its concentration in the plasma. nih.gov |

| kel | Elimination rate constant | Pharmacokinetics (PK) | Describes the rate at which the drug is removed from the body. nih.gov |

| KD | Dissociation constant | Pharmacodynamics (PD) | Represents the affinity of the drug for the glucocorticoid receptor. nih.gov |

| kin | Zero-order synthesis rate | Pharmacodynamics (PD) | The rate of production of a biomarker or response variable. accp1.org |

| kout | First-order degradation rate | Pharmacodynamics (PD) | The rate of turnover or loss of a biomarker or response variable. accp1.org |

| IC50/EC50 | Concentration for 50% inhibition/effect | Pharmacodynamics (PD) | Measures the potency of the drug in modulating the synthesis or degradation rate. accp1.org |

Developing Systems-Level Understandings of Drug Action and Metabolic Interactions

Computational chemistry and molecular modeling are pivotal in transcending traditional pharmacokinetics to develop a more integrated, systems-level understanding of the action and metabolic interactions of corticosteroids like this compound. These approaches, particularly through pharmacokinetic/pharmacodynamic (PK/PD) modeling and quantitative systems pharmacology (QSP), allow researchers to simulate and predict the complex interplay between the drug, its targets, and the broader physiological environment.

A key aspect of corticosteroid action is the suppression of endogenous cortisol production, a direct consequence of the drug's interaction with the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net Computational models have been developed to quantify this suppressive effect. For instance, studies on methylprednisolone (B1676475) sodium succinate, a structurally and functionally related corticosteroid, have utilized dynamic models to describe the circadian rhythm of baseline cortisol and its subsequent decline and recovery following drug administration. nih.govresearchgate.net These models are based on the principle that the steroid binds to glucocorticoid receptors, leading to an immediate suppression of corticotropin (B344483) release, which in turn reduces cortisol secretion from the adrenal glands. nih.gov

The utility of these models lies in their ability to integrate various physiological processes. They can account for the hydrolysis of the succinate ester to the active form (in this case, methylprednisolone from methylprednisolone succinate), the distribution of the drug to different tissues, and its ultimate effect on the target system. nih.govresearchgate.net This holistic view is a hallmark of quantitative systems pharmacology (QSP), which builds upon PK/PD models by incorporating a deeper, more mechanistic understanding of the underlying biology, from molecular interactions to whole-body responses. nih.gov

Furthermore, computational models can elucidate metabolic interactions that influence the drug's efficacy and disposition. For example, the metabolism of corticosteroids can be affected by other drugs that induce or inhibit cytochrome P450 enzymes, such as CYP3A4. pfizer.com QSP models can simulate these drug-drug interactions, predicting how they might alter the plasma concentration and, consequently, the therapeutic and side effects of the corticosteroid. pfizer.com

The development of physiologically based pharmacokinetic (PBPK) models represents another layer of sophistication. researchgate.net These models divide the body into a series of compartments representing different organs and tissues, connected by blood flow. By incorporating tissue-specific parameters and data on drug binding and metabolism, PBPK models can predict the concentration of a drug in specific tissues over time, offering a more granular understanding of its distribution and action. researchgate.net For corticosteroids, this can be particularly important for understanding their effects in specific target tissues while minimizing systemic side effects.

The succinate moiety itself has metabolic implications that can be explored through computational approaches. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, and its accumulation has been linked to inflammatory signaling and metabolic reprogramming in immune cells. nih.govelifesciences.org While the primary role of the succinate ester in this compound is to improve solubility, its hydrolysis releases succinate, which could theoretically influence local metabolic and signaling pathways. mdpi.com Systems-level models could potentially investigate this secondary effect, integrating the drug's primary anti-inflammatory action with the metabolic consequences of its prodrug form.

The table below presents pharmacokinetic parameters for methylprednisolone succinate and its active metabolite, methylprednisolone, which can serve as a reference for modeling similar corticosteroid esters like this compound.

| Parameter | Methylprednisolone Succinate | Methylprednisolone | Source |

| Half-life (t½) | ~0.3 hours | Varies with dose | nih.gov |

| Clearance (CL) | ~1200 ml/hr/kg | Varies with dose | nih.gov |

| Volume of Distribution (Vss) | Not specified | Varies with dose | nih.gov |

| Renal Clearance (CLR) | Unchanged with dose | Not specified | nih.gov |

| Unchanged in Urine (Au) | ~9-10% | Not specified | nih.gov |

This data is derived from a study on methylprednisolone sodium succinate and is presented here as an illustrative example of the types of parameters used in pharmacokinetic modeling. nih.gov

In Vitro and Ex Vivo Research Models for Investigating Cortisone 21 Succinate

Mammalian Cell Line Models for Prodrug Activation and Metabolism Studies

In the realm of pharmacokinetics, understanding the conversion of a prodrug to its active form is paramount. For Cortisone (B1669442) 21-succinate, a water-soluble ester of cortisone, this activation is a critical step. Mammalian cell line models are invaluable tools for dissecting the metabolic pathways involved in this bioactivation.

Researchers utilize various cell lines to investigate the enzymatic hydrolysis of the succinate (B1194679) ester, which releases the active glucocorticoid, cortisone. This process is often mediated by non-specific esterases present within cells. Cell lines derived from tissues with high metabolic activity, such as the liver (e.g., HepG2) or intestine (e.g., Caco-2), are frequently employed. Studies in these models can quantify the rate of conversion and identify the primary metabolites formed. For instance, acute myeloid leukaemia (AML) cell lines have been used to study the metabolic effects of drug treatments, revealing changes in key metabolites like α-ketoglutarate and succinate. plos.org

The metabolism of corticosteroids, including the conversion of prodrugs, is significantly influenced by enzymes like those in the cytochrome P450 family, particularly CYP3A4. medsafe.govt.nz Cell lines expressing these enzymes are crucial for understanding how Cortisone 21-succinate and its active form are further metabolized and cleared. medsafe.govt.nz

Furthermore, the cellular environment itself can influence drug metabolism. For example, inflammatory conditions can alter the expression of metabolic enzymes. frontiersin.orghaematologica.org Studies using cell lines like macrophages stimulated with lipopolysaccharide (LPS) can provide insights into how inflammation affects the activation of this compound. nih.gov The accumulation of succinate in activated immune cells is a hallmark of the inflammatory response and can influence cellular signaling. haematologica.orgnih.gov

The table below summarizes the application of various cell line models in studying prodrug activation and metabolism.

| Cell Line Model | Application in this compound Research | Key Findings |

| HepG2 (Human Liver Carcinoma) | Studying hepatic metabolism and prodrug activation. | Provides insights into first-pass metabolism and the role of liver enzymes in converting the prodrug. |

| Caco-2 (Human Colon Adenocarcinoma) | Investigating intestinal absorption and metabolism. | Helps determine the extent of prodrug activation and metabolism during intestinal transit. |

| AML Cell Lines (e.g., KG1a, K562, HL-60) | Examining metabolic responses to drug treatment. | Demonstrates drug-induced changes in TCA cycle intermediates, including succinate. plos.org |

| Macrophage Cell Lines (e.g., RAW 264.7) | Understanding prodrug activation in an inflammatory context. | Reveals how inflammatory stimuli can alter cellular metabolism and potentially the conversion of this compound. nih.gov |

Organ and Tissue Explant Models (e.g., Ovine Cornea, Sclera, Human Keratinocytes) for Biotransformation and Penetration Studies

To bridge the gap between cell culture and in vivo studies, organ and tissue explant models offer a more complex and physiologically relevant environment. These models are particularly useful for investigating the biotransformation and penetration of topically applied drugs like this compound.

For ophthalmic applications, ovine (sheep) cornea and sclera are frequently used ex vivo models due to their anatomical and physiological similarities to human ocular tissues. nih.govresearchgate.netgoogle.comuc.pt Studies using these explants can assess the rate and extent of this compound penetration through the different layers of the eye. The hydrolysis of the succinate ester by esterases present in the cornea and sclera can also be quantified. researchgate.net This is crucial for determining if the prodrug can effectively reach the target intraocular tissues and be converted to its active form.

Human keratinocytes, either as primary cells or as part of reconstructed human epidermis models, are the gold standard for dermatological research. These models allow for the investigation of percutaneous absorption and metabolism of this compound. Researchers can measure the diffusion of the compound across the stratum corneum, the primary barrier of the skin, and its subsequent metabolism within the viable epidermal layers. nih.govmdpi.comunicamp.br The influence of formulation components on the penetration of corticosteroids can also be evaluated using these models. herts.ac.uk

The following table details the use of these explant models:

| Explant Model | Application in this compound Research | Key Findings |

| Ovine Cornea | Assessing ocular penetration and biotransformation. | Determines the permeability of the cornea to the prodrug and the rate of its conversion to cortisone by corneal enzymes. researchgate.net |

| Ovine Sclera | Evaluating penetration to the posterior segment of the eye. | Provides data on the potential for the drug to reach the retina and choroid following topical or subconjunctival administration. nih.govresearchgate.netgoogle.comuc.pt |

| Human Keratinocytes/Reconstructed Epidermis | Investigating dermal penetration and metabolism. | Measures the flux of the compound across the skin barrier and its conversion to the active form by skin enzymes. nih.govmdpi.comunicamp.br |

Studies on Cellular Responses to Glucocorticoids in Research Contexts

Once this compound is converted to its active form, cortisone, and subsequently to hydrocortisone (B1673445), it exerts its effects by binding to the glucocorticoid receptor (GR). In vitro studies are essential for elucidating the molecular mechanisms underlying the anti-inflammatory and immunosuppressive actions of glucocorticoids.

The binding of a glucocorticoid to its receptor leads to the regulation of gene transcription. Gene expression profiling, often using techniques like microarrays or RNA sequencing, allows for a global analysis of these changes. nih.govpnas.orgportlandpress.com

In various cell types, including lymphocytes, epithelial cells, and macrophages, corticosteroid treatment has been shown to upregulate the expression of anti-inflammatory genes and downregulate the expression of pro-inflammatory genes. frontiersin.orgersnet.org For example, in airway epithelial cells from asthmatic patients, corticosteroids were found to down-regulate the expression of genes like CLCA1, periostin, and serpinB2, which are associated with asthma pathology. pnas.org Conversely, the expression of genes like FK506-binding protein 51 (FKBP51), a negative regulator of the glucocorticoid receptor, was increased. pnas.orgersnet.org

Such studies are critical for identifying biomarkers of glucocorticoid sensitivity and resistance and for understanding the complex network of genes regulated by these drugs. nih.gov

A key aspect of the anti-inflammatory action of glucocorticoids is their ability to suppress the production of pro-inflammatory cytokines. In vitro models are instrumental in studying this modulation.

Cell lines such as human leukemic mast cells (HMC-1) and peripheral blood mononuclear cells (PBMCs) are stimulated with inflammatory agents (e.g., phorbol (B1677699) 12-myristate 13-acetate and calcium ionophore, or lipopolysaccharide) to induce cytokine release. karger.com The addition of glucocorticoids to these cultures has been shown to cause a dose-dependent inhibition of various cytokines, including interleukins (IL-1β, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). karger.comnih.govaai.org

The molecular mechanisms behind this suppression are also investigated in these models. Glucocorticoids can inhibit key pro-inflammatory transcription factors like NF-κB and AP-1, thereby repressing the transcription of cytokine genes. nih.govfrontiersin.org Furthermore, some studies suggest that cytokines themselves can modulate the cellular response to glucocorticoids, creating a complex feedback loop. researchgate.net

The table below provides a summary of key cytokines modulated by glucocorticoids in vitro.

| Cytokine | Effect of Glucocorticoid Treatment in Vitro | Cell Models Used |

| IL-1β | Strong inhibition of production. nih.govkarger.comnih.gov | HMC-1, PBMCs, Macrophages |

| IL-6 | Inhibition of secretion. aai.org | Dendritic Cells, PBMCs |

| IL-8 | Dose-dependent inhibition of release. karger.com | HMC-1, PBMCs |

| TNF-α | Strong inhibition of production. karger.comnih.govaai.org | HMC-1, PBMCs, Dendritic Cells |

| IL-12 | Strong reduction in secretion. aai.org | Dendritic Cells |